(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
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Overview
Description
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of ethanimidamide, featuring a piperidine ring substituted with a methyl group and a hydroxy group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide typically involves the reaction of 1-methylpiperidine with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydroxylamine to introduce the hydroxy group, yielding the final compound.
Industrial Production Methods
Industrial production of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanone.
Reduction: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- 1-Methyl-4-piperidinamine
Uniqueness
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Biological Activity
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxyl group and a piperidine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Mechanism of Action
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related pathologies .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways crucial for cellular responses to stimuli .
Anticancer Potential
Preliminary studies suggest that this compound could act as an inhibitor of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. Inhibition of eIF4E may disrupt the translation of oncogenic mRNAs, thereby exerting anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Neuroprotective Effects
Inhibitors targeting JNK3, which is primarily expressed in the brain, have shown promise in protecting neuronal cells from apoptosis. This suggests that this compound may also possess neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases .
Synthesis and Analytical Methods
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Formation of Acetimidamide : Utilizing acetic anhydride and piperidine derivatives.
- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.
Properties
CAS No. |
1217885-76-1 |
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Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI Key |
OZOVEEGYIBBXPG-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)CC(=NO)N |
Isomeric SMILES |
CN1CCC(CC1)C/C(=N/O)/N |
Canonical SMILES |
CN1CCC(CC1)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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